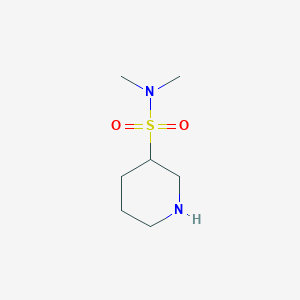

N,N-dimethylpiperidine-3-sulfonamide

Description

Properties

IUPAC Name |

N,N-dimethylpiperidine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c1-9(2)12(10,11)7-4-3-5-8-6-7/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQFMSBLUZPECP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for N,n Dimethylpiperidine 3 Sulfonamide and Its Structural Analogues

Core Synthetic Approaches to Piperidine (B6355638) Sulfonamides

The foundational methods for constructing piperidine sulfonamides rely on fundamental organic reactions. These strategies involve either building the sulfonamide moiety onto a pre-existing piperidine ring or, more commonly, creating a functionalized pyridine (B92270) precursor that is later reduced to the saturated piperidine core.

Nucleophilic Substitution Reactions for Sulfonamide Formation

The most direct and widely employed method for forming a sulfonamide bond is the nucleophilic substitution reaction between a sulfonyl chloride and an amine. For the target compound, this involves the reaction of piperidine-3-sulfonyl chloride with dimethylamine (B145610). However, the immediate precursor, piperidine-3-sulfonyl chloride, is not a common starting material. Therefore, a practical synthesis often begins with its aromatic analogue, pyridine-3-sulfonyl chloride.

The synthesis of pyridine-3-sulfonyl chloride can be achieved through several routes. One common method involves the treatment of 3-aminopyridine (B143674) with a nitrite (B80452) source in the presence of acid to form a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst. google.comchemicalbook.com An alternative pathway starts from pyridine-3-sulfonic acid, which is reacted with a chlorinating agent like phosphorus pentachloride or thionyl chloride. chemicalbook.comgoogleapis.comgoogle.com

Table 1: Selected Synthetic Routes to Pyridine-3-sulfonyl chloride

| Starting Material | Reagents | Key Steps | Yield | Reference |

| 3-Aminopyridine | 1. HCl, NaNO₂ 2. NaBF₄ 3. SOCl₂, CuCl | Diazotization, diazonium salt isolation, sulfonyl chlorination | 90.7% | google.com |

| Pyridine-3-sulfonic acid | PCl₅, POCl₃ | Reflux with chlorinating agents | 94% | chemicalbook.com |

Once pyridine-3-sulfonyl chloride is obtained, it can be reacted with dimethylamine in a standard nucleophilic substitution to yield N,N-dimethylpyridine-3-sulfonamide. This reaction is analogous to the well-established Hinsberg test, where sulfonyl chlorides react readily with primary and secondary amines. shaalaa.com

Catalytic Hydrogenation Routes to the Piperidine Core

A robust and frequently utilized strategy for accessing the piperidine scaffold is the catalytic hydrogenation of a pyridine precursor. beilstein-journals.org In this approach, N,N-dimethylpyridine -3-sulfonamide is synthesized first, as described in the previous section. The aromatic pyridine ring is then reduced to the saturated piperidine ring.

This reduction is typically accomplished using hydrogen gas (H₂) with a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum oxide (PtO₂), and rhodium on alumina (B75360) (Rh/Al₂O₃). The reaction conditions, such as temperature, pressure, and solvent, must be carefully controlled to achieve complete reduction of the pyridine ring without causing undesired side reactions or cleavage of the sulfonamide group. While sulfonyl chlorides themselves can be reduced under certain hydrogenation conditions tamu.edugoogle.com, the sulfonamide functional group is generally stable enough to withstand pyridine ring hydrogenation. More advanced methods, such as rhodium-catalyzed asymmetric reactions, can provide access to chiral 3-substituted piperidines from dihydropyridine (B1217469) intermediates. acs.org

N-Alkylation Strategies for Amine Derivatization

A less direct, alternative route involves the derivatization of an existing sulfonamide. This would begin with the synthesis of piperidine-3-sulfonamide (B1358856) (a primary sulfonamide). The two methyl groups could then be installed via N-alkylation using an appropriate methylating agent, such as methyl iodide or dimethyl sulfate. This approach is generally more suited for creating complex or unsymmetrical substitution patterns on the sulfonamide nitrogen. For a simple N,N-dimethyl derivative, the route beginning with dimethylamine is typically more efficient.

Advanced Synthetic Techniques and Optimization

To improve reaction efficiency, reduce waste, and access novel reactivity, chemists have developed advanced synthetic techniques that can be applied to the synthesis of N,N-dimethylpiperidine-3-sulfonamide and its analogues.

Microwave-Assisted Synthesis for Enhanced Reaction Kinetics and Selectivity

Microwave-assisted synthesis has emerged as a powerful tool for accelerating a wide range of organic reactions, including the formation of sulfonamides. nih.govnih.govacs.org The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields by minimizing the formation of byproducts. tandfonline.com

A significant advantage of this technique is the ability to synthesize sulfonamides directly from sulfonic acids or their sodium salts, thereby avoiding the need to isolate the often sensitive and unstable sulfonyl chloride intermediates. nih.govacs.orgorganic-chemistry.org In a typical procedure, a sulfonic acid is activated in situ and then reacted with an amine under microwave irradiation, leading to the clean and rapid formation of the desired sulfonamide. organic-chemistry.org

Table 2: Example of Microwave-Assisted Sulfonamide Synthesis Conditions

| Sulfinate Salt | Amine | Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Sodium p-toluenesulfinate | Pyrrolidine | CuBr₂ (0.5 mol%) | 120 | 10 | 96 | tandfonline.com |

| Sodium p-toluenesulfinate | Diethylamine | CuBr₂ (0.5 mol%) | 120 | 15 | 92 | tandfonline.com |

| Sodium benzenesulfinate | Morpholine | CuBr₂ (0.5 mol%) | 120 | 10 | 95 | tandfonline.com |

This methodology could be directly applied to the synthesis of N,N-dimethylpyridine-3-sulfonamide by reacting pyridine-3-sulfonic acid with dimethylamine under optimized microwave conditions.

Application of Phase-Transfer Catalysis in Alkylation Processes

Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reagents located in different immiscible phases, such as a solid-liquid or liquid-liquid system. acsgcipr.org In the context of sulfonamide synthesis, PTC is particularly useful for the N-alkylation of primary or secondary sulfonamides. thieme-connect.comphasetransfer.com

The process typically involves a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, which transports an anionic species (e.g., a deprotonated sulfonamide) from an aqueous or solid phase into an organic phase where it can react with an alkylating agent. This method allows the use of inexpensive and mild inorganic bases like sodium or potassium hydroxide (B78521) and can often be performed in environmentally benign solvents or even under solvent-free conditions. acsgcipr.org While less direct for the specific synthesis of this compound, PTC represents a key advanced strategy for the broader derivatization of piperidine sulfonamide scaffolds.

Strategic Use of Protecting Groups in Multi-Step Synthesis

In the multi-step synthesis of piperidine sulfonamides, protecting groups are indispensable tools for achieving chemoselectivity. wikipedia.org They are temporarily installed on reactive functional groups to prevent them from undergoing unwanted side reactions during subsequent chemical transformations. wikipedia.orgutdallas.edu The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its selective removal later in the synthetic sequence. nih.gov

For the synthesis of piperidine sulfonamides, the primary amine of the piperidine ring is a key site of reactivity that often requires protection. utdallas.edu Amines are basic and nucleophilic, which can interfere with many standard organic reactions. youtube.com Converting the amine to a less reactive functional group, such as a carbamate (B1207046) or an amide, effectively "protects" it. nih.gov

Sulfonamides themselves can act as protecting groups for primary and secondary amines. youtube.com Common sulfonyl groups used for protection include tosyl (Ts) and nosyl (Ns). nih.gov While tosylamides are known for their high stability, their removal can require harsh conditions like strong acids or dissolving metal reductions. wikipedia.orgnih.govyoutube.com Nosylamides, in contrast, are more easily cleaved under milder conditions using soft thiol nucleophiles but exhibit more limited stability to various reagents. wikipedia.orgnih.gov A newer alternative, the 2-(trimethylsilyl)ethanesulfonyl (SES) group, offers the stability of a sulfonamide with the advantage of being removable under relatively mild, fluoride-mediated conditions. orgsyn.org

The piperidine nitrogen is also commonly protected with carbamate groups like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). The Boc group, for instance, is readily introduced and can be removed under acidic conditions (e.g., with trifluoroacetic acid), which are often compatible with other functional groups in the molecule. nih.gov The strategic use of these groups allows for the selective functionalization of other parts of the molecule, such as the initial formation of the sulfonamide from a sulfonyl chloride, without interference from the piperidine nitrogen. researchgate.net

Table 1: Common Protecting Groups for Amines in Multi-Step Synthesis

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Reference |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acids (e.g., TFA, HCl) | nih.gov |

| Tosyl | Ts | p-Toluenesulfonyl chloride (TsCl) | Concentrated acid (HBr, H₂SO₄), dissolving metal reduction (Na/NH₃) | wikipedia.orgnih.gov |

| Nosyl | Ns | 2-Nitrobenzenesulfonyl chloride (NsCl) | Thiophenol or other soft thiol nucleophiles | wikipedia.orgnih.gov |

| 2-(Trimethylsilyl)ethanesulfonyl | SES | 2-(Trimethylsilyl)ethanesulfonyl chloride (SES-Cl) | Fluoride sources (e.g., TBAF, CsF) | orgsyn.org |

Green Chemistry Principles in Sulfonamide Synthesis: Electrochemical and Environmentally Conscious Methods

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of sulfonamides to reduce environmental impact and improve safety. researchgate.netsci-hub.se Traditional methods often rely on reactive reagents like sulfonyl chlorides and organic solvents that can be toxic or difficult to remove. researchgate.net Modern approaches seek to minimize waste, avoid hazardous substances, and improve energy efficiency.

One of the most promising green methodologies is electrochemical synthesis. chemistryworld.com This technique uses electricity as a "green" oxidant to drive chemical reactions, often eliminating the need for stoichiometric chemical oxidants that generate waste. nih.govacs.org For instance, a metal-free electrochemical method has been developed for the direct oxidative coupling of thiols and amines to form sulfonamides. acs.org This process is fast, can be performed in as little as five minutes, and produces hydrogen gas as the only byproduct. acs.org Another electrochemical approach allows for the direct synthesis of sulfonamides from (hetero)arenes, sulfur dioxide (SO₂), and amines without pre-functionalization of the aromatic component. nih.govnih.gov This method is highly atom-economical, using SO₂ directly from a stock solution. nih.gov

Beyond electrochemistry, other environmentally conscious methods focus on the use of greener solvents and catalysts. Water is an ideal green solvent, and methods have been developed to synthesize sulfonamides in aqueous media, often under pH control. sci-hub.sersc.org These reactions can use equimolar amounts of the amine and sulfonyl chloride, eliminating the need for an organic base, and the product can often be isolated by simple filtration. rsc.org The use of polyethylene (B3416737) glycol (PEG-400) as a recyclable, non-toxic, and biodegradable solvent has also been reported for sulfonamide synthesis. sci-hub.se Furthermore, metal-free, three-component reactions using readily available inorganic salts like sodium metabisulfite (B1197395) and sodium azide (B81097) as sources for the sulfur dioxide and nitrogen components, respectively, represent another significant advance in green sulfonamide synthesis. rsc.org

Table 2: Comparison of Green Sulfonamide Synthesis Methods

| Method | Key Features | Advantages | Reference |

|---|---|---|---|

| Electrochemical C-H Activation | Direct use of arenes, SO₂, and amines; metal-free. | High atom economy, avoids pre-functionalization, uses electricity as a clean oxidant. | nih.govnih.gov |

| Electrochemical Thiol-Amine Coupling | Oxidative coupling of thiols and amines. | Fast reaction times, no sacrificial reagents, benign byproduct (H₂). | acs.org |

| Synthesis in Water | Use of water as a solvent with dynamic pH control. | Environmentally benign solvent, simplified product isolation, avoids organic bases. | rsc.org |

| Synthesis in PEG-400 | Use of polyethylene glycol as a recyclable solvent. | Non-toxic, biodegradable, and recyclable solvent system. | sci-hub.se |

| Three-Component Reaction with Inorganic Salts | Uses Na₂S₂O₅ and NaN₃ as SO₂ and nitrogen sources. | Metal-free, utilizes readily available and inexpensive reagents. | rsc.org |

Synthesis of this compound Derivatives and Chiral Analogues

The synthesis of derivatives and chiral analogues of this compound is primarily driven by the need to explore structure-activity relationships (SAR) in medicinal chemistry and to generate novel chemical entities for academic study. nih.gov These efforts involve systematic modifications of the core structure to understand how changes affect biological activity or other chemical properties.

Targeted Modifications on the Piperidine Ring and Sulfonyl Moiety

Creating a library of analogues involves targeted modifications at two key positions: the piperidine ring and the sulfonyl moiety. Modifications on the sulfonyl moiety are typically achieved by reacting a piperidine precursor with a diverse range of substituted aryl or alkyl sulfonyl chlorides. nih.govrsc.org This allows for the introduction of various functional groups onto the aromatic ring of an arylsulfonamide or changes in the steric and electronic properties of an alkylsulfonamide.

Modifications to the piperidine ring itself are more complex and often require a de novo synthesis of the ring system. nih.gov This can involve strategies like the hydrogenation of substituted pyridines or cyclization reactions. nih.govgoogle.com For example, starting with a substituted pyridine allows for the creation of piperidines with substituents at various positions. Recent advances have enabled modular approaches, such as combining biocatalytic C-H oxidation with nickel-electrocatalyzed cross-coupling, to functionalize the piperidine ring directly, significantly reducing the number of synthetic steps. news-medical.net Another common strategy involves using a piperidine scaffold with existing functional groups that can be further elaborated. For instance, a piperidine-carboxylic acid derivative can be coupled with various amines to create a diverse set of amides. researchgate.net

Stereoselective Synthesis of Chiral Piperidine Sulfonamides

The synthesis of specific stereoisomers of chiral molecules is crucial in pharmaceutical research, as different enantiomers or diastereomers can have vastly different biological activities. researchgate.net Chiral piperidine sulfonamides can be synthesized using several stereoselective strategies. nih.gov

One major approach involves the use of a chiral auxiliary. researchgate.net A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. For example, chiral sulfinamides have been used as auxiliaries in the asymmetric synthesis of amines and their derivatives. researchgate.netacs.org Similarly, carbohydrates like arabinopyranosylamine can serve as chiral auxiliaries to control the stereoselective synthesis of substituted piperidines. researchgate.net

Another powerful method is asymmetric catalysis, where a chiral catalyst is used in a substoichiometric amount to generate a chiral product. Rhodium-catalyzed asymmetric hydrogenation or transfer hydrogenation of substituted pyridinium (B92312) salts is a well-established method for producing chiral piperidines with high enantioselectivity. nih.govdicp.ac.cn The catalyst, bearing a chiral ligand, creates a chiral environment that favors the formation of one enantiomer over the other. More recently, a rhodium-catalyzed reductive transamination has been developed to prepare a variety of chiral piperidines from simple pyridinium salts and a chiral primary amine. dicp.ac.cn

Table 3: Example of Stereoselective Synthesis of a Piperidine Derivative

| Reaction Type | Substrate | Catalyst/Auxiliary | Key Transformation | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | N-Benzylpyridinium salt | [RhCp*Cl₂]₂ / Chiral Amine | Reductive transamination | Excellent diastereo- and enantio-selectivities | dicp.ac.cn |

| Domino Mannich–Michael Reaction | O-pivaloylated arabinosylaldimine | D-arabinopyranosylamine (Chiral Auxiliary) | Formation of N-arabinosyl dehydropiperidinones | High diastereoselectivity | researchgate.net |

| Asymmetric Deprotonation | meso-Piperidine diester | Chiral bis-lithium amide base | Enantioselective alkylation | ≥ 98% ee | lookchem.com |

Exploration of Diverse Substitution Patterns for Academic Inquiry

The systematic exploration of diverse substitution patterns on the this compound scaffold is a cornerstone of academic and pharmaceutical research. The primary goal is to build Structure-Activity Relationship (SAR) models. nih.gov By synthesizing a wide array of derivatives with varied substituents and evaluating their properties, researchers can deduce which structural features are essential for a desired effect and which are detrimental.

This exploration allows for the fine-tuning of molecular properties. For example, adding lipophilic or hydrophilic groups can alter a compound's solubility and ability to cross biological membranes. researchgate.net Introducing chiral centers can enhance binding affinity and selectivity for a biological target. researchgate.net The synthesis of a diverse library of compounds, such as those with different substitution patterns on an aryl sulfonamide ring or various alkyl groups on the piperidine nitrogen, provides the necessary data points to build these comprehensive SAR models. nih.govmdpi.com This knowledge is invaluable for designing next-generation molecules with improved potency, selectivity, and pharmacokinetic profiles. researchgate.net

Structural Elucidation and Conformational Analysis of N,n Dimethylpiperidine 3 Sulfonamide

Advanced Spectroscopic Characterization Techniques

A combination of sophisticated spectroscopic methods is employed to piece together the molecular puzzle of N,N-dimethylpiperidine-3-sulfonamide, from its atomic connectivity to the subtle nuances of its stereochemistry.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D Experiments for Structural and Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are utilized to map out the complete chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The N,N-dimethyl group is expected to present as a sharp singlet, typically in the range of 2.5-3.0 ppm, due to the free rotation around the N-S and N-C bonds. The protons on the piperidine (B6355638) ring will exhibit more complex splitting patterns (multiplets) due to spin-spin coupling. The proton at the C3 position, being attached to the carbon bearing the sulfonamide group, is expected to resonate at a downfield-shifted position compared to other ring protons. The chemical shifts for the piperidine protons generally appear between 1.5 and 3.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The two methyl carbons of the N,N-dimethyl group would typically appear as a single resonance around 37-42 ppm. The carbons of the piperidine ring will have distinct chemical shifts influenced by their position relative to the nitrogen atom and the sulfonamide substituent. The C3 carbon, directly attached to the electron-withdrawing sulfonamide group, is expected to be the most downfield-shifted among the piperidine ring carbons. In a related piperidinium (B107235) salt, the piperidine carbons were observed in the solid-state at approximately 23, 27, and 45 ppm, providing a useful comparison. nih.govresearchgate.net

2D NMR Experiments:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks, allowing for the assignment of adjacent protons within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, enabling definitive assignment of the ¹³C resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity between the N,N-dimethyl groups, the sulfonamide sulfur, and the C3 position of the piperidine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical values for similar structural motifs.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N(CH₃)₂ | ~2.7 (singlet) | ~38 |

| Piperidine C2-H | ~2.8-3.2 (multiplet) | ~50-55 |

| Piperidine C3-H | ~3.0-3.4 (multiplet) | ~55-60 |

| Piperidine C4-H | ~1.5-1.9 (multiplet) | ~24-28 |

| Piperidine C5-H | ~1.5-1.9 (multiplet) | ~22-26 |

| Piperidine C6-H | ~2.6-3.0 (multiplet) | ~45-50 |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group and Molecular Vibrational Analysis

FT-IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the sulfonamide group. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly characteristic, typically appearing in the regions of 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹, respectively. The S-N stretching vibration is generally found around 950-900 cm⁻¹. The C-H stretching vibrations of the piperidine ring and dimethyl groups will be observed in the 3000-2850 cm⁻¹ range.

Table 2: Characteristic Vibrational Frequencies for this compound This table is generated based on established group frequencies for sulfonamides.

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aliphatic) | 2850-3000 | 2850-3000 | Medium-Strong |

| S=O Asymmetric Stretch | 1300-1350 | 1300-1350 | Strong (IR), Weak (Raman) |

| S=O Symmetric Stretch | 1130-1160 | 1130-1160 | Strong (IR), Medium (Raman) |

| S-N Stretch | 900-950 | 900-950 | Medium |

| C-S Stretch | 600-800 | 600-800 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Since this compound lacks extensive conjugation or strong chromophores, it is not expected to show significant absorption in the visible region. The primary absorbing moieties are the lone pairs on the nitrogen and oxygen atoms of the sulfonamide group. Consequently, the compound is predicted to exhibit weak absorption bands in the UV region, likely below 250 nm, corresponding to n→σ* transitions. The absence of strong absorption makes UV-Vis spectroscopy less informative for detailed structural elucidation of this particular compound compared to aromatic analogues, but it can be used for quantitative analysis. nih.govresearchgate.netpharmahealthsciences.net

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Elucidation through Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₇H₁₆N₂O₂S) with high confidence, distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS): In MS/MS experiments, the molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, several key fragmentation pathways are anticipated based on studies of similar sulfonamides: nih.govnih.govresearchgate.netresearchgate.net

Cleavage of the S-N bond: This is a common fragmentation pathway for sulfonamides, which would lead to the formation of a piperidine-3-sulfonyl cation and a dimethylamine (B145610) radical, or a protonated piperidine ring after rearrangement and loss of SO₂ and dimethylamine.

Loss of SO₂: The extrusion of sulfur dioxide (a neutral loss of 64 Da) is a characteristic fragmentation for many sulfonamides, often involving a rearrangement. nih.gov

Fragmentation of the Piperidine Ring: The piperidine ring can undergo characteristic ring-opening fragmentations, typically initiated by cleavage alpha to the nitrogen atom.

Table 3: Predicted Key Mass Spectrometry Fragments for [M+H]⁺ of this compound This table is generated based on known fragmentation patterns of sulfonamides and piperidines.

| m/z (Predicted) | Possible Identity/Origin |

|---|---|

| 193.0954 | [M+H]⁺ (Protonated Molecular Ion) |

| 129.0920 | [M+H - SO₂]⁺ (Loss of sulfur dioxide) |

| 84.0813 | [C₅H₁₀N]⁺ (Fragment from piperidine ring cleavage) |

| 46.0651 | [CH₃NHCH₃]⁺ (Dimethylamine fragment) |

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray diffraction provides the most definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as piperidinium sulfamethazinate and 4-phenyl-piperazine-1-sulfonamide, offers valuable insights. nih.govresearchgate.netresearchgate.net

It is expected that the piperidine ring in this compound would adopt a chair conformation, as this is the most stable arrangement for six-membered saturated rings. nih.gov The sulfonamide group at the C3 position could exist in either an axial or equatorial orientation. The crystal packing would be influenced by intermolecular interactions, such as weak C-H···O hydrogen bonds involving the sulfonamide oxygens, which are common in the crystal structures of sulfonamides. nih.gov

Comprehensive Conformational Analysis

The biological activity and physical properties of this compound are intrinsically linked to its conformational preferences. The primary focus of conformational analysis for this molecule is the chair conformation of the piperidine ring and the orientation of the sulfonamide substituent at the C3 position.

The piperidine ring can exist in two primary chair conformations that are in equilibrium. For a 3-substituted piperidine, the substituent can occupy either an equatorial or an axial position. Generally, the equatorial position is favored for bulky substituents to minimize steric hindrance (1,3-diaxial interactions). However, the conformational equilibrium can be influenced by various factors, including electrostatic interactions between the substituent and the ring nitrogen. nih.gov

Computational modeling, using methods such as Density Functional Theory (DFT), can be employed to calculate the relative energies of the different conformers. These calculations would likely show that the chair conformation with the N,N-dimethylsulfonamide group in the equatorial position is the lowest energy conformer. The analysis would also consider the rotational barrier around the C3-S bond and the S-N bond to identify the most stable arrangement of the sulfonamide group relative to the piperidine ring. The conformational flexibility of the piperidine ring and its substituents is a key determinant of how the molecule interacts with its environment. nih.govacs.org

Experimental Determination of Preferred Conformations

The preferred conformation of this compound in solution can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for conformational analysis. nih.gov Key parameters derived from ¹H NMR spectra, such as vicinal coupling constants (³J), provide direct insight into the dihedral angles between adjacent protons and, by extension, the conformation of the ring.

In the case of this compound, the equilibrium between the axial and equatorial conformers of the N,N-dimethylsulfonamide group would be the central point of investigation.

Axial Conformer: In this conformation, the N,N-dimethylsulfonamide group is perpendicular to the general plane of the ring. This can lead to 1,3-diaxial interactions with the axial protons at the C5 position, which are generally destabilizing.

Equatorial Conformer: Here, the substituent extends from the "equator" of the ring. This position is typically more sterically favorable as it minimizes interactions with the rest of the ring.

The proportion of each conformer can be quantified by analyzing the proton-proton coupling constants. For instance, the coupling between the proton at C3 and the adjacent axial and equatorial protons at C2 and C4 would be particularly informative. Large coupling constants (typically 8-13 Hz) are indicative of a trans-diaxial relationship between protons, while smaller couplings (1-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements. ias.ac.in

A hypothetical analysis of the ¹H NMR spectrum for this compound would involve measuring these coupling constants to determine the dominant chair conformation.

| Interaction | Expected ³J (Hz) in Axial Conformer | Expected ³J (Hz) in Equatorial Conformer |

| H3a - H2a | ~3-5 | ~10-13 |

| H3a - H2e | ~3-5 | ~2-4 |

| H3e - H2a | ~10-13 | ~2-4 |

| H3e - H2e | ~2-4 | ~2-4 |

| This table presents representative coupling constants expected for axial and equatorial conformers of a 3-substituted piperidine. The actual values would be an average based on the population of each conformer at equilibrium. |

Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations between protons, which helps in confirming spatial relationships consistent with either the axial or equatorial conformer. For example, an NOE between the C3 proton and the axial C5 proton would be strong evidence for an equatorial orientation of the substituent.

While X-ray crystallography provides the definitive solid-state structure, the conformation in a crystal lattice may not be the same as the most stable conformer in solution due to packing forces. However, crystallographic data from similar structures can provide a valuable starting point for understanding intrinsic conformational preferences.

Theoretical Conformational Studies of Piperidine-Based Systems

In conjunction with experimental methods, theoretical calculations are an indispensable tool for studying the conformational landscape of piperidine derivatives. nih.govnih.gov Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the different possible conformations (chair, boat, twist-boat) and determine their relative energies. nih.gov

For this compound, computational studies would typically involve:

Conformational Search: Identifying all possible low-energy conformers. For the piperidine ring, this would primarily involve the two chair conformations with the N,N-dimethylsulfonamide group in the axial and equatorial positions, respectively.

Geometry Optimization: Optimizing the geometry of each conformer to find the local energy minimum on the potential energy surface.

Energy Calculation: Calculating the relative energies (Gibbs free energy, ΔG) of the optimized conformers to predict their relative populations. nih.gov The conformer with the lower energy is predicted to be more stable and thus more populated at equilibrium.

Studies on analogous systems, such as 3-fluoropiperidines, have shown that the preference for the axial or equatorial position is influenced by a delicate balance of steric hindrance and stereoelectronic effects like hyperconjugation and electrostatic interactions. researchgate.netresearchgate.net For instance, in some fluorinated piperidines, the axial conformer is surprisingly preferred due to stabilizing hyperconjugative interactions between the C-F antibonding orbital and the axial C-H bonds at C2 and C6. researchgate.net

A hypothetical computational study might yield the following energetic data for the two chair conformers of this compound:

| Conformer | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| Equatorial N,N-dimethylsulfonamide | 0.00 | >95 |

| Axial N,N-dimethylsulfonamide | >2.0 | <5 |

| This table is a hypothetical representation based on the expected large steric bulk of the N,N-dimethylsulfonamide group, which would lead to a strong preference for the equatorial conformation. |

Theoretical models can also predict NMR parameters, which can then be compared with experimental data to validate the computational model and the conformational assignment. nih.gov The interplay of experimental data and theoretical calculations provides a robust framework for the structural elucidation of complex molecules like this compound.

Theoretical and Computational Investigations of N,n Dimethylpiperidine 3 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity. researchgate.net

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.com It is a widely used tool in computational chemistry for predicting the properties of molecules. nih.gov For N,N-dimethylpiperidine-3-sulfonamide, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to determine its most stable three-dimensional structure (geometric optimization). nih.govresearchgate.net

This optimization process identifies the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles. From the optimized geometry, a variety of electronic properties can be calculated. Global reactivity descriptors, which help in predicting the molecule's chemical behavior, are derived from the energies of the frontier molecular orbitals. These descriptors are crucial for understanding the molecule's stability and reactivity. researchgate.net

Illustrative Data Table: Calculated Geometric and Reactivity Descriptors for this compound

| Parameter | Description | Illustrative Value |

| Total Energy | The total electronic energy of the optimized molecule. | -1025.45 Hartrees |

| Dipole Moment | A measure of the molecule's overall polarity. | 3.25 Debye |

| Ionization Potential (I) | The energy required to remove an electron. | 8.12 eV |

| Electron Affinity (A) | The energy released when an electron is added. | 1.54 eV |

| Global Hardness (η) | A measure of resistance to charge transfer. | 3.29 eV |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | 4.83 eV |

| Chemical Potential (μ) | The negative of electronegativity. | -4.83 eV |

| Electrophilicity Index (ω) | A measure of the energy lowering upon accepting electrons. | 3.54 eV |

Note: The values in this table are illustrative and represent the type of data that would be generated from DFT calculations.

Beyond DFT, other quantum chemical methods can provide further insights. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory for calculating electronic properties and can be used to validate DFT results. mdpi.com These methods are computationally more demanding but can provide more accurate energies for reaction pathways and transition states.

Semi-empirical methods, on the other hand, are less computationally intensive and can be used for larger systems or for preliminary, high-throughput screening. While less accurate than DFT or ab initio methods, they can still provide valuable qualitative insights into electronic properties and reaction energies.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

To understand how this compound behaves in a biological environment, such as in aqueous solution, Molecular Dynamics (MD) simulations are employed. researchgate.net MD simulations model the physical movements of atoms and molecules over time, providing a view of the compound's conformational flexibility and its interactions with solvent molecules. researchgate.net

Starting with the DFT-optimized structure, an MD simulation would place the molecule in a simulated box of water molecules and calculate the forces between all atoms over a set period, typically nanoseconds. researchgate.net The resulting trajectory would reveal the dynamic nature of the piperidine (B6355638) ring, the flexibility of the sulfonamide group, and the formation of hydrogen bonds with surrounding water molecules. Key analyses from an MD simulation include the Root Mean Square Deviation (RMSD) to assess structural stability and the Solvent Accessible Surface Area (SASA) to understand which parts of the molecule are exposed to the solvent. researchgate.net

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Charge Transfer Characteristics

Frontier Molecular Orbital (FMO) theory is a critical component of understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

For this compound, the spatial distribution of the HOMO and LUMO would be visualized. This analysis would indicate the likely sites for nucleophilic and electrophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller gap suggests that the molecule is more reactive. nih.gov

Illustrative Data Table: Frontier Molecular Orbital Properties

| Parameter | Description | Illustrative Value |

| HOMO Energy | Energy of the highest occupied molecular orbital. | -7.21 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | 0.89 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | 8.10 eV |

Note: The values in this table are illustrative and represent the type of data that would be generated from FMO analysis.

Molecular Electrostatic Potential (MESP) Surface Analysis for Charge Distribution and Interaction Sites

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution around a molecule. researchgate.net It is mapped onto the electron density surface, with different colors indicating different electrostatic potential values. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. Green represents areas of neutral potential. researchgate.net

For this compound, the MESP surface would likely show negative potential around the oxygen atoms of the sulfonamide group and a positive potential near the hydrogen atoms of the piperidine ring and the methyl groups. This analysis is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are crucial in biological systems. researchgate.net

Computational Prediction and Validation of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the calculated structure. nih.gov DFT is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. researchgate.netnih.gov

The Gauge-Independent Atomic Orbital (GIAO) method within DFT is frequently used to predict ¹H and ¹³C NMR chemical shifts. nih.govgithub.io These predicted shifts, when compared to experimentally obtained spectra, can help confirm the correct structure and stereochemistry of the synthesized compound. Similarly, calculated IR frequencies can be correlated with experimental IR spectra to identify characteristic vibrational modes of the functional groups present in this compound, such as the S=O stretches of the sulfonamide and the C-N bonds of the piperidine ring.

Illustrative Data Table: Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (Hypothetical) |

| ¹H NMR (δ, ppm) | Chemical shifts for various protons. | Corresponding experimental shifts. |

| ¹³C NMR (δ, ppm) | Chemical shifts for various carbons. | Corresponding experimental shifts. |

| IR (cm⁻¹) | Vibrational frequencies for key functional groups. | Corresponding experimental frequencies. |

Note: This table illustrates how predicted spectroscopic data would be compared with experimental results for structural validation.

Mechanistic Organic Chemistry of N,n Dimethylpiperidine 3 Sulfonamide and Its Transformations

Elucidation of Reaction Mechanisms in the Synthesis of N,N-dimethylpiperidine-3-sulfonamide

A plausible and widely practiced pathway commences with 3-aminopyridine (B143674). The first step is a diazotization reaction, where the amino group is converted into a diazonium salt. This is typically achieved by treating 3-aminopyridine with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C). google.com To facilitate the subsequent step, the diazonium salt is often isolated as a more stable fluoroborate salt by adding sodium fluoroborate. google.com

The second step is the conversion of the diazonium salt to a sulfonyl chloride. This transformation, a variation of the Sandmeyer reaction, involves reacting the diazonium salt with sulfur dioxide in the presence of a copper(I) chloride catalyst. chemicalbook.comchemicalbook.com The reaction proceeds through a radical mechanism initiated by the single-electron transfer from the copper(I) catalyst to the diazonium salt.

Once the key intermediate, pyridine-3-sulfonyl chloride, is obtained, it is reacted with dimethylamine (B145610) to form N,N-dimethylpyridine-3-sulfonamide. This is a standard nucleophilic substitution reaction at the sulfonyl group, where the highly nucleophilic dimethylamine attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion.

The final and crucial step is the reduction of the pyridine (B92270) ring to a piperidine (B6355638) ring. This is most commonly achieved through catalytic hydrogenation. youtube.com The N,N-dimethylpyridine-3-sulfonamide is subjected to high-pressure hydrogen gas in the presence of a heterogeneous metal catalyst, such as rhodium (Rh) on a carbon support (Rh/C) or platinum (Pt). nih.gov The mechanism involves the adsorption of the pyridine ring onto the surface of the metal catalyst, followed by the stepwise addition of hydrogen atoms across the double bonds of the aromatic ring until it is fully saturated. youtube.com In situ X-ray absorption fine structure (XAFS) measurements on related systems have shown that the reduction of any metal oxides on the catalyst surface to the active metal(0) state is critical for catalysis. nih.gov

| Step | Transformation | Typical Reagents | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| 1 | Diazotization of 3-Aminopyridine | NaNO₂, HCl, then NaBF₄ | Formation of a diazonium salt intermediate. | google.com |

| 2 | Sulfonylchlorination | SO₂, CuCl | Copper-catalyzed radical substitution of the diazonium group. | chemicalbook.comchemicalbook.com |

| 3 | Amination | (CH₃)₂NH (Dimethylamine) | Nucleophilic attack of the amine on the sulfonyl chloride. | researchgate.net |

| 4 | Catalytic Hydrogenation | H₂, Rh/C or other metal catalysts | Adsorption onto the catalyst surface and stepwise addition of hydrogen. | youtube.comnih.gov |

Mechanistic Investigations of Catalyzed Reactions Involving Piperidine Sulfonamides

The piperidine sulfonamide scaffold is a substrate for various catalyzed transformations, particularly those involving C-H bond functionalization. These reactions are of significant interest for modifying complex molecules and introducing new functional groups.

Rhodium-catalyzed reactions have been prominently studied for the functionalization of sulfonamides. For instance, rhodium(III) catalysts can direct the ortho C-H carbenoid functionalization of aryl sulfonamides. rsc.org While this specific example involves an aryl sulfonamide, the underlying principle of a directing group guiding a metal catalyst to a specific C-H bond is broadly applicable. The proposed mechanism involves the coordination of the sulfonamide to the rhodium center, followed by C-H activation to form a rhodacycle intermediate. This intermediate then undergoes migratory insertion with a diazo compound (a carbene precursor), leading to the functionalized product. rsc.org

Transfer hydrogenation is another important catalyzed reaction. Rhodium complexes have been used for the highly enantioselective transfer hydrogenation of cyclic N-sulfonylimines to produce chiral cyclic sulfamidates and sulfamides. nih.gov The mechanism involves the transfer of hydrogen from a hydrogen donor to the imine substrate, mediated by the chiral rhodium catalyst.

Furthermore, the sulfonamide group itself can act as a catalyst. Certain diarylsulfonamides have been shown to function as hydrogen atom transfer (HAT) catalysts in cooperation with a visible light photoredox catalyst to promote allylic and benzylic C-H arylations. rsc.org This represents a novel use of the sulfonamide functional group, where a sulfonamidyl radical is generated and participates in the catalytic cycle. rsc.org

| Catalyst System | Reaction Type | Substrate Class | Mechanistic Aspect | Reference |

|---|---|---|---|---|

| Rhodium(III) | C–H Carbenoid Functionalization | Aryl Sulfonamides | Formation of a rhodacycle intermediate via directed C-H activation. | rsc.org |

| Rhodium Complex | Asymmetric Transfer Hydrogenation | Cyclic N-sulfonylimines | Catalyst-mediated hydrogen transfer to achieve high enantioselectivity. | nih.gov |

| Diarylsulfonamide / Photoredox Catalyst | Hydrogen Atom Transfer (HAT) | Allylic/Benzylic C-H bonds | Catalytic generation of a sulfonamidyl radical for HAT process. | rsc.org |

| TpˣCu(I) (Copper Complex) | Intramolecular C-H Amination | N-fluoro amides | Catalytic cycle through a Cu(I)/Cu(II) pathway; C-H bond cleavage is turnover-limiting. | acs.org |

Studies on Intramolecular Cyclization Reactions of Sulfonamide Precursors

The formation of the piperidine ring and other related cyclic sulfonamides often relies on intramolecular cyclization reactions of carefully designed acyclic precursors. Mechanistic studies of these cyclizations are crucial for controlling the stereochemistry and efficiency of the synthesis.

One powerful method for forming cyclic amines is the intramolecular C-H amination of sulfonamide derivatives. Copper-catalyzed intramolecular C-H amination of N-fluoro amides has been developed for the synthesis of both pyrrolidines and piperidines. acs.org Mechanistic studies, including kinetic isotope effect (KIE) experiments and DFT calculations, support a catalytic cycle involving Cu(I)/Cu(II) species and indicate that the C-H bond cleavage is the turnover-limiting step. acs.org In a related approach, catalytic copper(I) or (II) triflate can induce intramolecular nitrene delivery from olefinic primary sulfonamides, initially forming aziridines that can be subsequently opened by nucleophiles to yield substituted cyclic sulfonamides. nih.gov

The Hofmann-Löffler-Freytag (HLF) reaction and its variants represent a classic strategy for remote C-H amination. researchgate.net This reaction involves the generation of a nitrogen-centered radical from an N-halo sulfonamide precursor. This radical then undergoes an intramolecular 1,5-hydrogen atom transfer (HAT) to create a carbon-centered radical, which is subsequently trapped to form the heterocyclic ring.

Another important class of cyclizations involves the use of N-sulfonyliminium ions. These reactive intermediates can be generated from the condensation of a sulfonamide with an aldehyde, often promoted by a Lewis acid. The subsequent intramolecular cyclization, such as an N-sulfonyl iminium ion Pictet-Spengler or Aza-Prins reaction, can form piperidine scaffolds. usm.edu Studies have screened various metal triflates (e.g., Sc(III), Cu(II)) as Lewis acid catalysts to trigger the intramolecular cyclization, demonstrating their effectiveness in activating the relatively inert sulfonamide nitrogen. usm.edu

| Cyclization Strategy | Precursor Type | Key Intermediate | Catalyst/Promoter | Reference |

|---|---|---|---|---|

| Intramolecular C-H Amination | N-fluoro alkyl sulfonamides | Copper-nitrenoid | TpˣCu(I) | acs.org |

| Intramolecular Nitrene Delivery | Olefinic primary sulfonamides | Copper-nitrene / Aziridine | Copper(I) or (II) Triflate | nih.gov |

| Hofmann-Löffler-Freytag (HLF) Reaction | N-halo sulfonamides | Nitrogen-centered radical | Light or heat | researchgate.net |

| Aza-Prins / Pictet-Spengler Cyclization | N-sulfonyl homoallylic/homoveratrylamine + aldehyde | N-sulfonyliminium ion | Lewis Acids (e.g., Sc(OTf)₃) | usm.edu |

Coordination Chemistry and Supramolecular Assembly Involving N,n Dimethylpiperidine 3 Sulfonamide

Metal Ion Complexation Studies

The presence of potential donor atoms in N,N-dimethylpiperidine-3-sulfonamide, specifically the oxygen atoms of the sulfonamide group and the nitrogen atom of the piperidine (B6355638) ring, suggests its capability to act as a ligand in coordination chemistry.

Design and Synthesis of this compound Analogues as Ligands

The synthesis of this compound analogues for metal complexation studies would likely follow established synthetic routes for sulfonamides. organic-chemistry.orgnih.gov A common approach involves the reaction of a suitable piperidine precursor with a sulfonyl chloride in the presence of a base. Modifications to the piperidine ring or the N,N-dimethyl group could be systematically introduced to tune the steric and electronic properties of the resulting ligand. For instance, the introduction of bulky substituents on the piperidine ring could influence the coordination geometry of the resulting metal complexes.

A general synthetic scheme for N,N-dialkylsulfonamides can be adapted for these analogues. organic-chemistry.org The versatility of such synthetic methods allows for the creation of a library of ligands with varied properties, which is crucial for studying their coordination behavior with different metal ions.

Characterization of Coordination Complexes and Metal-Ligand Interactions

The coordination of this compound or its analogues to metal ions can be investigated through various spectroscopic and analytical techniques. Heterocyclic sulfonamides are known to coordinate with transition metals through the donor atoms in the sulfonamide group and/or other functional groups present in the molecule. nih.gov

In the case of this compound, coordination could occur through the sulfonyl oxygens or the piperidine nitrogen. The mode of coordination would depend on several factors, including the nature of the metal ion, the solvent system, and the steric hindrance around the potential coordination sites. For example, studies on copper(II) complexes with other sulfonamide-containing ligands have shown coordination through a nitrogen atom of a heterocyclic ring. nih.gov Similar behavior could be anticipated for this compound, where the piperidine nitrogen acts as the primary coordination site.

The characterization of such complexes would typically involve:

Infrared (IR) Spectroscopy: To identify shifts in the vibrational frequencies of the S=O and C-N bonds upon coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the changes in the chemical environment of the ligand's protons and carbons upon complexation.

X-ray Crystallography: To determine the precise three-dimensional structure of the metal complex, including bond lengths and angles between the metal and the ligand.

A hypothetical data table illustrating the expected changes in key IR stretching frequencies upon complexation is presented below.

| Functional Group | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) |

| Sulfonyl (S=O) | ~1350, ~1160 | Shift to lower wavenumbers |

| Piperidine (C-N) | ~1100 | Shift upon coordination |

Supramolecular Interactions and Cocrystal Engineering

The sulfonamide group is a versatile functional group for forming robust hydrogen bonds, making it a valuable component in supramolecular chemistry and cocrystal engineering. nih.govresearchgate.net

Analysis of Hydrogen Bonding Networks and Intermolecular Forces in Solid-State Structures

The solid-state structure of this compound is expected to be influenced by a variety of intermolecular forces. While it lacks the N-H donor of primary or secondary sulfonamides, the sulfonyl oxygens are excellent hydrogen bond acceptors. nih.govresearchgate.net Therefore, in the presence of suitable hydrogen bond donors, such as co-formers with -OH or -NH groups, strong hydrogen bonds of the type O-H···O=S or N-H···O=S are anticipated.

Design and Evaluation of Supramolecular Synthons Involving the Sulfonamide Moiety

Supramolecular synthons are robust and predictable non-covalent interactions that can be used to design and build complex supramolecular architectures. acs.org The sulfonamide group is known to form reliable synthons, particularly with complementary functional groups like amides and N-oxides. nih.govresearchgate.net

For this compound, the primary supramolecular synthon would likely involve the sulfonyl group acting as a hydrogen bond acceptor. By pairing it with co-formers containing strong hydrogen bond donors, it is possible to engineer specific and predictable supramolecular assemblies. The reliability of these synthons is a cornerstone of modern crystal engineering. researchgate.net

A potential supramolecular synthon involving this compound and a generic co-former with a hydroxyl group is depicted below.

| Donor | Acceptor | Hydrogen Bond Type |

| Co-former (-OH) | Sulfonyl Oxygen (O=S) | O-H···O |

Self-Assembly Processes and Formation of Supramolecular Architectures

The interplay of the various intermolecular forces and supramolecular synthons can lead to the self-assembly of this compound into well-defined one-, two-, or three-dimensional supramolecular architectures. The formation of these structures can be controlled by carefully selecting the co-former and the crystallization conditions.

Catalytic Applications and Role in Advanced Organic Transformations

N,N-dimethylpiperidine-3-sulfonamide Derivatives as Chiral Ligands in Asymmetric Catalysis

There is currently no available research in the public domain that describes the synthesis or application of chiral derivatives of this compound as ligands in asymmetric catalysis. The development of chiral ligands is a cornerstone of modern stereoselective synthesis, and while piperidine (B6355638) and sulfonamide moieties are present in various successful ligand scaffolds, the specific compound this compound has not been reported in this context.

Evaluation as Organocatalysts in Stereoselective Transformations

The potential of this compound to act as an organocatalyst in stereoselective transformations has not been documented in scientific literature. Organocatalysis has emerged as a powerful tool in organic synthesis, often relying on chiral amines, amides, and other functional groups to induce stereoselectivity. However, no studies have been found that evaluate the efficacy of this compound in this capacity.

Participation in Carbon-Nitrogen (C-N) Coupling Reactions

While sulfonamides, in general, are recognized as a class of compounds that can participate in carbon-nitrogen (C-N) coupling reactions, there are no specific examples or detailed studies involving this compound. The development of new ligands and catalysts for C-N bond formation is an active area of research, but the role of this particular piperidine derivative remains unexplored.

Role in Hydrogenation and Other Redox-Neutral Reactions

A review of current research reveals no information on the application of this compound or its derivatives in catalytic hydrogenation or other redox-neutral reactions. These reaction classes are fundamental in organic synthesis for the selective reduction of functional groups and the efficient construction of complex molecules. The potential utility of this compound in these transformations is yet to be investigated.

Structure Activity Relationship Sar Investigations at the Molecular Level

Rational Design of N,N-dimethylpiperidine-3-sulfonamide Analogues for Probing Molecular Interactions

The rational design of analogues of this compound would be a critical step in elucidating its potential molecular interactions and optimizing its biological activity. This process would be guided by the known properties of sulfonamides and piperidines. Sulfonamides are a well-established class of compounds with a broad range of biological activities, including antimicrobial and anticancer effects, often acting as competitive inhibitors of enzymes like dihydropteroate (B1496061) synthase (DHPS) or carbonic anhydrases. The piperidine (B6355638) moiety is a common scaffold in medicinal chemistry, known to influence physicochemical properties such as solubility and lipophilicity, and to provide a framework for introducing diverse substituents to probe interactions with target proteins.

The design of analogues would systematically explore modifications at three key positions: the piperidine ring, the sulfonamide nitrogen, and the dimethylamino group.

Piperidine Ring Modifications: Alterations to the piperidine ring, such as the introduction of hydroxyl or keto groups, or changing the substitution pattern, could influence the molecule's conformation and its ability to form hydrogen bonds with a target protein.

Sulfonamide Nitrogen Substitutions: The N,N-dimethyl substitution on the sulfonamide is a key feature. Replacing one or both methyl groups with other alkyl or aryl groups would modulate the steric and electronic properties of this region. For instance, replacing a methyl group with a larger alkyl chain could enhance hydrophobic interactions within a binding pocket.

Bioisosteric Replacements: The sulfonamide group itself could be replaced with a bioisostere, such as a carboxamide, to assess the importance of the sulfonyl group's specific geometry and hydrogen bonding capabilities for biological activity.

A hypothetical library of analogues for initial screening is presented in Table 1.

| Compound ID | R1 (Piperidine Ring) | R2 (Sulfonamide Nitrogen) | R3 (Sulfonamide Nitrogen) |

| Parent | H | CH₃ | CH₃ |

| ANA-01 | 4-OH | CH₃ | CH₃ |

| ANA-02 | H | H | H |

| ANA-03 | H | CH₂CH₃ | CH₃ |

| ANA-04 | H | Cyclopropyl | H |

| ANA-05 | 4-F | CH₃ | CH₃ |

Table 1: Hypothetical Analogues of this compound for SAR Studies

Molecular Docking and Computational Modeling of Ligand-Target Binding Modes with Macromolecular Systems

To predict the potential biological targets and binding modes of this compound, molecular docking and computational modeling would be employed. Based on the known targets of sulfonamides, enzymes such as dihydropteroate synthase (DHPS) and carbonic anhydrase (CA) would be primary candidates for in silico investigation. nih.gov

A hypothetical molecular docking study could be performed using a representative crystal structure of a target enzyme, for instance, human Carbonic Anhydrase II (PDB ID: 2CBE). The docking simulations would aim to predict the binding affinity and the specific molecular interactions between the ligand and the protein's active site.

Hypothetical binding energies and key interactions for this compound and its analogues are presented in Table 2.

| Compound ID | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| Parent | Carbonic Anhydrase II | -7.2 | Zn²⁺ coordination via sulfonamide, H-bond with Thr199 |

| ANA-01 | Carbonic Anhydrase II | -7.8 | Zn²⁺ coordination, H-bond with Thr199, H-bond from 4-OH to Gln92 |

| ANA-02 | Carbonic Anhydrase II | -6.5 | Zn²⁺ coordination, H-bond with Thr199 |

| ANA-03 | Carbonic Anhydrase II | -7.4 | Zn²⁺ coordination, H-bond with Thr199, hydrophobic interaction of ethyl group |

Table 2: Hypothetical Molecular Docking Results for this compound Analogues

Biochemical Characterization of Enzymatic Inhibition and Modulatory Effects in vitro

Following the insights gained from computational modeling, in vitro biochemical assays would be essential to validate the predicted biological activity and to quantify the inhibitory potency of this compound and its analogues.

Assuming carbonic anhydrase is a primary target, a well-established enzymatic assay would be used to measure the inhibition of CA II activity. This assay typically monitors the hydration of carbon dioxide to bicarbonate and a proton. The half-maximal inhibitory concentration (IC₅₀) would be determined for each compound.

The results of such a hypothetical assay would provide crucial data for the structure-activity relationship. For example, if analogue ANA-01 (with a hydroxyl group on the piperidine ring) shows a lower IC₅₀ value compared to the parent compound, it would suggest that the hydroxyl group is involved in a favorable interaction within the enzyme's active site, corroborating the molecular docking predictions.

A summary of hypothetical IC₅₀ values is presented in Table 3.

| Compound ID | Target Enzyme | IC₅₀ (nM) |

| Parent | Carbonic Anhydrase II | 150 |

| ANA-01 | Carbonic Anhydrase II | 75 |

| ANA-02 | Carbonic Anhydrase II | 350 |

| ANA-03 | Carbonic Anhydrase II | 120 |

Table 3: Hypothetical Biochemical Inhibition Data for this compound Analogues

Analysis of Substituent Effects on Molecular Recognition and Biochemical Function

The collective data from the rational design, molecular docking, and biochemical assays would culminate in a comprehensive analysis of the substituent effects on molecular recognition and biochemical function.

Effect of the N,N-dimethyl Group: Comparing the activity of the parent compound to its unsubstituted analogue (ANA-02 ) would reveal the role of the dimethylamino group. A decrease in potency for ANA-02 would indicate that the methyl groups are important for either hydrophobic interactions or for sterically positioning the molecule within the active site.

Influence of Piperidine Substitution: The enhanced potency of ANA-01 would highlight the benefit of introducing a hydrogen-bond donor at the 4-position of the piperidine ring. This could be a key strategy for designing more potent inhibitors. Conversely, introducing a fluorine atom (ANA-05 ) might offer a different balance of electrostatic and hydrophobic interactions.

Impact of Alkyl Chain Length: The slightly improved activity of ANA-03 compared to the parent compound might suggest that a slightly larger hydrophobic group on the sulfonamide nitrogen is tolerated and can lead to enhanced binding.

This iterative process of design, computational prediction, and experimental validation is fundamental to modern drug discovery. While the specific data presented here is hypothetical, it is based on the well-established principles of medicinal chemistry and the known behavior of sulfonamide and piperidine-containing compounds. Further empirical research on this compound is warranted to confirm these theoretical explorations.

Advanced Research Perspectives and Future Directions in N,n Dimethylpiperidine 3 Sulfonamide Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of sulfonamides and the construction of piperidine (B6355638) rings have traditionally involved methods that are often inefficient and environmentally taxing. researchgate.net Modern organic synthesis is increasingly focused on "green" chemistry principles, aiming to reduce waste, avoid hazardous solvents, and improve energy efficiency. For N,N-dimethylpiperidine-3-sulfonamide, future synthetic strategies will prioritize sustainability.

Recent advancements have demonstrated the synthesis of sulfonamides in water, a green solvent, which is advantageous as the final products often have low water solubility and can be easily isolated by filtration. researchgate.nettandfonline.com Another promising area is mechanochemistry, which involves solvent-free reactions conducted in a ball mill. rsc.org This technique has been successfully used for the one-pot, two-step synthesis of sulfonamides from disulfides, offering high efficiency and a significantly lower environmental factor (E-factor) compared to traditional solution-based methods. rsc.org Furthermore, catalyst-free methods, such as those utilizing visible light to mediate the coupling of sulfonamide precursors, represent a frontier in reducing reliance on expensive and potentially toxic metal catalysts. rsc.org

These sustainable approaches could be adapted for the large-scale, cost-effective production of this compound. Research in this area would focus on optimizing reaction conditions for these green methods to accommodate the specific piperidine and sulfonamide precursors.

Table 1: Comparison of Sustainable Synthetic Approaches for Sulfonamides

| Synthetic Strategy | Key Features | Potential Application for this compound |

| Aqueous Synthesis | Uses water as a "green" solvent; products often precipitate and are isolated by filtration. researchgate.nettandfonline.comnih.gov | Reaction of a piperidine-3-sulfonyl chloride precursor with dimethylamine (B145610) in a water-based system, potentially using a phase-transfer catalyst if solubility is low. tandfonline.com |

| Mechanochemistry | Solvent-free, one-pot synthesis using a ball mill; reduces waste and energy consumption. rsc.org | A one-pot mechanochemical process starting from a suitable piperidine-containing disulfide, followed by chlorination and amination with dimethylamine. |

| Deep Eutectic Solvents (DESs) | Utilizes environmentally benign and reusable solvents like choline (B1196258) chloride-based DESs; reactions can proceed at ambient temperature. nih.gov | Synthesis from piperidine-3-sulfonyl chloride and dimethylamine in a DES like ChCl/glycerol, allowing for easy product isolation and solvent recycling. |

| Photocatalysis | Employs visible light, often without a metal catalyst, to initiate the reaction via radical intermediates. rsc.org | A light-mediated coupling of a pre-functionalized N-acylpiperidine-3-sulfonamide with a dimethylamine source, enabling late-stage functionalization under mild conditions. |

Integration of Machine Learning and Artificial Intelligence for Compound Design and Property Prediction

Table 2: Potential Applications of AI/ML in this compound Research

| AI/ML Application | Technique/Model | Objective |

| Property Prediction | QSAR, Deep Learning, Gradient Boosting Models. nih.govnih.gov | Predict physicochemical properties (solubility, stability) and biological activities of novel analogs based on molecular descriptors. |

| Compound Design (De Novo) | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs). | Design new molecules based on the this compound scaffold that are optimized for a specific biological target or material property. youtube.com |

| Synthesis Prediction | Reaction Prediction Algorithms. rsc.org | Identify the most efficient and sustainable synthetic routes to novel analogs by analyzing vast reaction databases. |

| Data Augmentation | Wasserstein Generative Adversarial Network (WGAN). nih.gov | Expand limited experimental datasets with high-quality virtual data to improve the accuracy and predictive power of ML models. |

Advancement of In Situ Spectroscopic Techniques for Real-Time Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes, improving yields, and ensuring product quality. Traditional methods of mechanistic investigation often rely on isolating intermediates, which may not be stable or representative of the true reaction pathway. In situ spectroscopic techniques, which monitor the reaction as it happens, provide a direct window into the transformation, revealing transient species and kinetic profiles in real-time.

For the synthesis of this compound, techniques like in situ Fourier-transform infrared (FT-IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy could be invaluable. By tracking the characteristic vibrational frequencies or chemical shifts of reactants, intermediates, and products over time, researchers can gain a precise understanding of the reaction kinetics and the sequence of bond-forming events. For example, the mechanism of sulfonylation can be complex and highly dependent on reaction conditions. researchgate.net In situ spectroscopy could clarify whether the reaction proceeds through a direct nucleophilic attack of dimethylamine on the sulfonyl chloride precursor or via an alternative pathway, such as one involving a sulfene (B1252967) intermediate. researchgate.net This detailed mechanistic insight is essential for rational process optimization and scale-up.

Expansion of Coordination Chemistry and Supramolecular Applications in Materials Science

The sulfonamide functional group is known to be an effective ligand for coordinating with metal ions, and its components can participate in hydrogen bonding. nih.govnih.gov These properties suggest that this compound could serve as a versatile building block in coordination chemistry and for the construction of supramolecular materials.

The nitrogen and oxygen atoms of the sulfonamide group can act as coordination sites for a wide range of metal ions. nih.gov Research into the coordination chemistry of this compound could lead to the synthesis of novel metal-organic complexes with interesting magnetic, catalytic, or biological properties. For instance, copper(II) complexes with sulfonamide ligands have demonstrated the ability to cleave DNA and exhibit cytotoxic activity against tumor cell lines. nih.gov

In supramolecular chemistry, non-covalent interactions like hydrogen bonds and van der Waals forces are used to assemble molecules into ordered, functional structures. While the tertiary N,N-dimethylsulfonamide group cannot act as a hydrogen bond donor, the piperidine ring contains C-H bonds that can act as weak donors, and the sulfonamide oxygens are strong hydrogen bond acceptors. These interactions could be exploited to create self-assembling systems, such as crystalline solids with specific network architectures or functional organic materials. The study of related sulfonamide-substituted silatranes has shown that intermolecular hydrogen bonds and short contacts dictate their supramolecular structure in the crystalline state. nih.gov

Fundamental Contributions to Heterocyclic Chemistry and Sulfonamide Reactivity

The study of this compound contributes fundamentally to two important areas of organic chemistry: heterocyclic chemistry and the chemistry of sulfonamides. Heterocyclic compounds, particularly N-heterocycles like piperidine, are foundational scaffolds in medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products. nih.govajchem-a.comrsc.orgnih.gov Each new, well-characterized piperidine derivative adds to the collective understanding of how substituents influence the ring's conformation and physicochemical properties, which is critical for rational drug design. researchgate.net

Sulfonamides are a "privileged" functional group in medicinal chemistry, known for their stability and diverse biological activities. researchgate.netnih.govresearchgate.net Research into the reactivity of this compound, particularly the cleavage and functionalization of the robust N-S bond, pushes the boundaries of synthetic chemistry. rsc.orgacs.org Recent advances have shown that even traditionally inert tertiary sulfonamides can be functionalized, opening up new strategies for late-stage modification of complex molecules. rsc.org Investigating these reactions with this compound as a substrate would provide valuable data on the scope and limitations of these novel transformations, enriching the synthetic toolkit available to chemists.

Q & A

Q. What are the key synthetic routes for preparing N,N-dimethylpiperidine-3-sulfonamide, and what reaction conditions are critical for minimizing by-products?

The compound is synthesized via nucleophilic substitution between 3-(dimethylamino)piperidine and a sulfonyl chloride derivative. A robust protocol involves:

- Base selection : 3-Picoline or 3,5-lutidine as a non-nucleophilic base to deprotonate the amine and enhance reactivity .

- Solvent choice : Inert solvents like dichloromethane or pyridine to stabilize intermediates and prevent side reactions .

- Temperature control : Maintain temperatures below 25°C to avoid sulfonyl chloride decomposition.

- Stoichiometry : A 1:1.1 molar ratio of amine to sulfonyl chloride minimizes di-substitution by-products. Reaction progress should be monitored via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- NMR Spectroscopy : ¹H NMR identifies dimethylamino protons (δ 2.2–2.4 ppm) and piperidine ring protons (δ 1.4–1.8 ppm). ¹³C NMR confirms sulfonamide carbonyl resonance (δ ~110–120 ppm) .

- IR Spectroscopy : Strong S=O asymmetric/symmetric stretches (~1350 cm⁻¹ and 1150 cm⁻¹) confirm the sulfonamide group.

- Mass Spectrometry (HRMS) : Molecular ion peaks matching the molecular formula (C₇H₁₄N₂O₂S) validate purity .

Q. How do the functional groups in this compound influence its reactivity and solubility?

- Sulfonamide group : Enhances hydrogen-bonding capacity, improving water solubility but reducing lipid membrane permeability.

- Dimethylamino group : Increases basicity (pKa ~9–10), enabling pH-dependent solubility and salt formation in acidic media.

- Piperidine ring : Confers conformational rigidity, influencing steric interactions in catalytic or receptor-binding applications .